3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride
Overview
Description
“3-Piperidinylmethyl tetrahydro-2H-pyran-4-carboxylate hydrochloride” is a chemical compound with the molecular formula C12H22ClNO3. It has a molecular weight of 263.76 g/mol .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring, a tetrahydropyran ring, and a carboxylate group . The InChI string of the compound isInChI=1S/C12H21NO3.ClH/c14-12 (11-3-6-15-7-4-11)16-9-10-2-1-5-13-8-10;/h10-11,13H,1-9H2;1H
. Physical and Chemical Properties Analysis
This compound has a molecular weight of 263.76 g/mol . It has 2 hydrogen bond donors and 4 hydrogen bond acceptors . The compound has a rotatable bond count of 4 . The exact mass and the monoisotopic mass of the compound are 263.1288213 g/mol . The topological polar surface area of the compound is 47.6 Ų . The compound has a heavy atom count of 17 .Scientific Research Applications
Cholesterol Synthesis Inhibition A study by Prugh et al. (1990) discovered that certain tetrahydro-2H-pyran derivatives exhibit inhibitory activity against 3-hydroxy-3-methylglutaryl-coenzyme A reductase, a crucial enzyme in cholesterogenesis. This implies potential applications in managing cholesterol levels.
Molecular Stability and Transformation Research by Gubaidullin et al. (2014) explored the structure and stability of compounds related to 3-Piperidinylmethyl tetrahydro-2H-pyran in various conditions, shedding light on their potential chemical behavior in different environments.
Synthesis of Amino Acids and Peptides The work of Han et al. (2019) showed that tetrahydro-2H-pyran-2-ones can be used for the synthesis of chiral 3-amino piperidin-2-ones, which are valuable in the creation of amino acids and peptides, essential components in biological systems.
Solid Form Selection in Pharmaceutical Development Kojima et al. (2008) demonstrated the importance of solid form selection in the development of zwitterionic compounds, including those related to 3-Piperidinylmethyl tetrahydro-2H-pyran, for pharmaceutical applications (Kojima et al., 2008).
Antimicrobial Properties The study by Okasha et al. (2022) synthesized a compound related to 3-Piperidinylmethyl tetrahydro-2H-pyran and assessed its antimicrobial activities, indicating potential uses in battling infections.
Catalysis in Chemical Reactions Anusevičius et al. (2014) explored the role of piperidine, a related compound, in catalyzing cyclization reactions, hinting at possible applications in chemical synthesis (Anusevičius et al., 2014).
Properties
IUPAC Name |
piperidin-3-ylmethyl oxane-4-carboxylate;hydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO3.ClH/c14-12(11-3-6-15-7-4-11)16-9-10-2-1-5-13-8-10;/h10-11,13H,1-9H2;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SLVTYVMGHDFRNJ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CNC1)COC(=O)C2CCOCC2.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22ClNO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
263.76 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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